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Serine hydroxymethyltransferase (SHMT) is a critical enzyme positioned at the crossroads of
amino acid metabolism and the one-carbon (1C) network, a series of biochemical reactions
essential for cellular proliferation, survival, and maintenance.[1] This pyridoxal phosphate
(PLP)-dependent enzyme catalyzes the reversible interconversion of L-serine and glycine, a
reaction that provides the majority of one-carbon units for various biosynthetic pathways.[2][3]
Given its central role, dysregulation of SHMT activity is implicated in numerous pathologies,
most notably cancer, making it an attractive target for therapeutic intervention.[1][4] This guide
provides a comprehensive overview of SHMT's function, regulation, and involvement in
metabolic pathways, supplemented with quantitative data, detailed experimental protocols, and
pathway visualizations.

The Core Catalytic Function of SHMT

SHMT's primary role is the reversible transfer of a hydroxymethyl group from L-serine to the
cofactor tetrahydrofolate (THF).[5] This reaction simultaneously produces glycine and 5,10-
methylenetetrahydrofolate (5,10-CH2-THF), a key intermediate in one-carbon metabolism.[2][5]

Reaction: L-serine + Tetrahydrofolate (THF) = Glycine + 5,10-Methylenetetrahydrofolate (5,10-
CH2-THF) + H20
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The enzyme utilizes pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme.
[2] The catalytic cycle involves the formation of an external aldimine between the amino group
of serine and PLP.[2] This is followed by the cleavage of the Ca-C bond of serine, releasing
the hydroxymethyl group as formaldehyde.[2][6] This formaldehyde is then captured by THF to
form 5,10-CH2-THF.[2][6]

Isoforms and Subcellular Compartmentalization

In mammals, SHMT exists in two primary isoforms with distinct subcellular localizations:

e SHMT1 (cSHMT): Found in the cytoplasm.[1] It is encoded by the SHMT1 gene.[7] The
cytosolic isoform is crucial for providing one-carbon units for the de novo synthesis of
purines and thymidylate in the cytoplasm.[7][8]

e SHMT2 (mSHMT): Primarily located in the mitochondria.[1] Interestingly, alternative
transcription of the SHMT2 gene can produce a protein that also localizes to the cytoplasm
and nucleus, particularly during the S and G2/M phases of the cell cycle, indicating functional
redundancy with SHMT1.[9] The mitochondrial pathway is a major source of 1C units,
glycine, and reducing equivalents for the cell.[8]

This compartmentalization suggests distinct yet coordinated roles for the isoforms in
maintaining cellular homeostasis.[1][10] For instance, cytosolic SHMT1 may primarily catalyze
the conversion of glycine to serine, while mitochondrial SHMT2 is a major source of glycine
from serine.[8][11] Other organisms, such as plants and the parasite Leishmania, possess
additional SHMT isoforms located in chloroplasts, highlighting the enzyme's fundamental
importance across different life forms.[2][12]

Regulation of SHMT Activity

The activity of SHMT is tightly regulated at multiple levels to meet the metabolic demands of
the cell:

» Transcriptional Regulation: The expression of SHMT genes is controlled by various
transcription factors. For example, in response to serine deprivation, histone methylation can
maintain the transcriptional activation of SHMT genes to ensure a continuous flux through
the one-carbon pathway.[13]
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o Post-Translational Modifications (PTMs): SHMT2 activity can be regulated by PTMs such as
succinylation and fatty acylation on lysine residues.[13]

 Allosteric Regulation and Substrate Availability: The oncoprotein SET can physically bind to
SHMT2 in the mitochondria and enhance its enzymatic activity.[14] The availability of
substrates and cofactors, including serine, glycine, and folate pools, directly influences the
direction and rate of the SHMT-catalyzed reaction.[15][16]

e RNA Binding: The cytosolic isoform, SHMT1, has been shown to possess a "moonlighting”
function as an RNA-binding protein. This interaction can dynamically regulate serine and
glycine concentrations, adding another layer of complexity to its metabolic control.[10][16]

Central Role in One-Carbon Metabolism and Signaling

SHMT is a pivotal enzyme that links serine and glycine metabolism with the folate and
methionine cycles. The 5,10-CH2-THF produced by SHMT is a versatile one-carbon donor for:

e Nucleotide Synthesis: It is a substrate for thymidylate synthase in the synthesis of
deoxythymidine monophosphate (dTMP), a precursor for DNA biosynthesis.[5] It can also be
converted to 10-formyl-THF, which is required for de novo purine synthesis.[17]

e Amino Acid Metabolism: It contributes to the synthesis of methionine from homocysteine.

» Redox Homeostasis: The one-carbon pathway is a significant source of NADPH, which is
essential for maintaining cellular redox balance and defending against oxidative stress.[18]
[19]

Recent studies have also uncovered roles for SHMT in cellular signaling. For example, SHMT?2
has been shown to promote tumor growth in breast cancer by affecting the MAPK and VEGF
signaling pathways.[11]

SHMT in Disease and as a Therapeutic Target

The heightened metabolic demands of proliferating cancer cells often lead to an upregulation of
the serine and glycine synthesis pathway, including SHMT.[20] SHMT2, in particular, is one of
the most consistently upregulated genes in various cancers and its high expression often
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correlates with poor patient prognosis.[11][21] This dependency makes SHMT a compelling
target for cancer therapy.[1][4]

e Cancer: Inhibition of SHMT can suppress tumor growth.[14] Small-molecule inhibitors of
SHMT have been developed and show efficacy in preclinical models, particularly in T-cell
acute lymphoblastic leukemia, where they exhibit synergistic activity with the established
antifolate drug methotrexate.[21]

« Infectious Diseases: The differences between human SHMT and the isoforms found in
parasites like Plasmodium and Leishmania make it a prime target for developing species-
specific inhibitors for anti-malarial and anti-leishmanial drugs.[5][12]

Quantitative Data
Table 1: Kinetic Parameters of Serine

Hydroxymethyltransferase

Enzyme
Substrate K_m (mM) k_cat (s™) Reference

Source
Plasmodium

. L-serine 0.18 £ 0.08 1.09 £ 0.05 [22]
vivax SHMT
Plasmodium

] Tetrahydrofolate 0.35+0.06 1.09 £ 0.05 [22]
vivax SHMT

Table 2: Contribution to Serine and Glycine Pools in
HeLa Cancer Cells
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Metabolite Source Contribution (%) Reference
Serine Inputs Serine Uptake 71.2 [23]
Serine Synthesis
24.0 [23]
Pathway (SSP)
Other (e.g., Protein
_ 5.7 [23]
Degradation)
Glycine Inputs Glycine Uptake 45.6 [23]
Conversion from
_ _ 45.1 [23]
Serine (via SHMT)
Other (e.g., Protein
9.4 [23]

Degradation)

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for
SHMT Activity

This protocol is adapted from methods used for Plasmodium SHMT and is based on coupling
the SHMT reaction with 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD).[16][24][25]

Principle: SHMT produces 5,10-CH2-THF from serine and THF. MTHFD then oxidizes 5,10-
CH2-THF to 5,10-methenyltetrahydrofolate, with the concomitant reduction of NADP+ to
NADPH. The increase in absorbance due to NADPH formation is monitored
spectrophotometrically at 340 nm or 375 nm.[24][25]

Materials:
o Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NacCl, 0.5 mM EDTA, 1 mM DTT.
e L-serine stock solution (e.g., 100 mM).

o Tetrahydrofolate (THF) stock solution (e.g., 20 mM, prepared fresh in buffer containing 3-
mercaptoethanol).
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NADP+ stock solution (e.g., 25 mM).

Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM).
Recombinant MTHFD enzyme (e.g., from E. coli).

Purified SHMT enzyme or cell extract containing SHMT.
Spectrophotometer.

Procedure:

Prepare a reaction mixture in a cuvette with a final volume of 1 mL.

Add the following components to the final concentrations indicated:

[e]

50 mM HEPES buffer, pH 7.5

2 mM L-serine

o

0.4 mM THF

[¢]

0.25 mM NADP+

o

0.1 mM PLP

[e]

o 5uM MTHFD
Incubate the mixture at 25°C or 37°C for 5 minutes to allow for temperature equilibration.

Initiate the reaction by adding the SHMT enzyme sample (e.g., 10-50 uL of cell extract or
purified enzyme).

Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm (or
375 nm to avoid THF absorbance interference) over time (e.g., for 5-10 minutes).[24]

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using
the molar extinction coefficient of NADPH (6220 M~cm~1 at 340 nm).
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e One unit of SHMT activity can be defined as the amount of enzyme that produces 1 pumol of
NADPH per minute under the specified conditions.

Protocol 2: Quantification of Serine and Glycine by LC-
MS

This protocol provides a general framework for the quantification of serine and glycine in
biological samples, such as cell extracts or cerebrospinal fluid, using Liquid Chromatography-
Mass Spectrometry (LC-MS).[26][27]

Principle: Stable isotope-labeled internal standards ([U-13C]serine and [U-3C]glycine) are
added to the sample. Amino acids are extracted, separated by liquid chromatography, and
detected by mass spectrometry. The ratio of the endogenous analyte to the internal standard is
used for accurate quantification.

Materials:

Biological sample (e.qg., cell pellet, serum, cerebrospinal fluid).

Internal standard solution: 3C- and/or *N-labeled serine and glycine.

Extraction solvent: Cold 80-100% methanol.

LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer).[28]

Appropriate LC column for amino acid separation (e.g., HILIC).
Procedure:

e Sample Preparation and Extraction:

o Thaw the biological sample on ice.

o For absolute quantification, spike in a known amount of the internal standard mix (e.g.,
15N-labeled serine and glycine).[27]

o Add cold extraction solvent (e.g., 40 volumes of 100% methanol for serum).[27]
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o Vortex thoroughly and incubate on ice for 10-20 minutes to precipitate proteins.
o Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[27]

o Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS

analysis.

e LC-MS Analysis:
o Inject the extracted sample onto the LC-MS system.
o Separate serine and glycine using an appropriate chromatographic method.

o Detect the analytes using the mass spectrometer in a suitable mode (e.g., selected ion
monitoring or full scan). Monitor the mass-to-charge ratios (m/z) for unlabeled
(endogenous) and labeled (internal standard) serine and glycine.

o Data Analysis:

o Integrate the peak areas for both the endogenous amino acids and their corresponding
stable isotope-labeled internal standards.

o Calculate the concentration of each amino acid by comparing the peak area ratio of the
analyte to the internal standard against a standard curve prepared with known
concentrations of unlabeled amino acids and a fixed concentration of the internal
standard.

Protocol 3: Workflow for Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes is a powerful technique to trace the fate of
metabolites through a pathway.[21][23][28]

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as
[U-13C]-serine. The label is incorporated into downstream metabolites. The pattern and extent
of isotope labeling in these metabolites are measured by mass spectrometry, and this data is
used to calculate the relative or absolute flux through different metabolic pathways.[21]

Workflow:
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e Cell Culture: Culture cells in a defined medium.

 Isotope Labeling: Replace the standard medium with a medium containing the stable isotope
tracer (e.g., [U-13C]-serine) for a defined period.

» Metabolite Extraction: Harvest the cells and perform a rapid metabolite extraction, typically
using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench enzymatic activity.

o LC-MS Analysis: Analyze the cell extracts using LC-MS to measure the mass isotopologue
distributions (MIDs) of key metabolites in the pathway (e.g., serine, glycine, nucleotides).

e Flux Calculation: Use the measured MIDs and a metabolic network model to calculate the
metabolic fluxes. This often involves specialized software and mathematical modeling.[28]
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Caption: Core role of SHMT1 and SHMT2 in cellular metabolism.
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Caption: Experimental workflow for a coupled SHMT activity assay.
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Caption: Signaling pathways affected by SHMT2 in breast cancer.

Conclusion

Serine hydroxymethyltransferase stands as a central hub in cellular metabolism, intricately
linking the fate of serine and glycine to the production of essential building blocks for cell
growth and proliferation. Its distinct isoforms and complex regulatory mechanisms underscore
its importance in maintaining metabolic homeostasis. The pronounced reliance of cancer cells
on SHMT activity has solidified its status as a high-value target for novel therapeutic strategies.
Continued research into the specific roles and regulation of SHMT isoforms will undoubtedly
provide further insights and opportunities for the development of innovative treatments for
cancer and other metabolic diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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